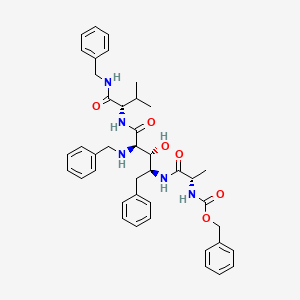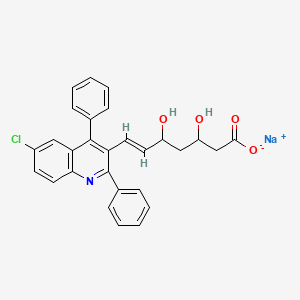
Monosodium 7-(6-chloro-2,4-diphenyl-3-quinolinyl)-3,5-dihydroxy-6-heptenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monosodium 7-(6-chloro-2,4-diphenyl-3-quinolinyl)-3,5-dihydroxy-6-heptenoate is a complex organic compound with the molecular formula C28H23ClNNaO4 This compound is known for its unique structure, which includes a quinoline ring substituted with chloro and diphenyl groups, and a heptenoic acid chain with dihydroxy functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Monosodium 7-(6-chloro-2,4-diphenyl-3-quinolinyl)-3,5-dihydroxy-6-heptenoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions:
Heptenoic Acid Chain Formation: The heptenoic acid chain is synthesized separately and then attached to the quinoline ring through esterification or amidation reactions.
Final Assembly:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Monosodium 7-(6-chloro-2,4-diphenyl-3-quinolinyl)-3,5-dihydroxy-6-heptenoate undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
Monosodium 7-(6-chloro-2,4-diphenyl-3-quinolinyl)-3,5-dihydroxy-6-heptenoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of Monosodium 7-(6-chloro-2,4-diphenyl-3-quinolinyl)-3,5-dihydroxy-6-heptenoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and induction of cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Monosodium 7-(6-bromo-2,4-diphenyl-3-quinolinyl)-3,5-dihydroxy-6-heptenoate
- Monosodium 7-(6-fluoro-2,4-diphenyl-3-quinolinyl)-3,5-dihydroxy-6-heptenoate
- Monosodium 7-(6-methyl-2,4-diphenyl-3-quinolinyl)-3,5-dihydroxy-6-heptenoate
Uniqueness
Monosodium 7-(6-chloro-2,4-diphenyl-3-quinolinyl)-3,5-dihydroxy-6-heptenoate is unique due to the presence of the chloro group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
121661-35-6 |
|---|---|
Formule moléculaire |
C28H23ClNNaO4 |
Poids moléculaire |
495.9 g/mol |
Nom IUPAC |
sodium;(E)-7-(6-chloro-2,4-diphenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C28H24ClNO4.Na/c29-20-11-14-25-24(15-20)27(18-7-3-1-4-8-18)23(28(30-25)19-9-5-2-6-10-19)13-12-21(31)16-22(32)17-26(33)34;/h1-15,21-22,31-32H,16-17H2,(H,33,34);/q;+1/p-1/b13-12+; |
Clé InChI |
AUMMGFVVGVVTSM-UEIGIMKUSA-M |
SMILES isomérique |
C1=CC=C(C=C1)C2=C(C(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4)/C=C/C(CC(CC(=O)[O-])O)O.[Na+] |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4)C=CC(CC(CC(=O)[O-])O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




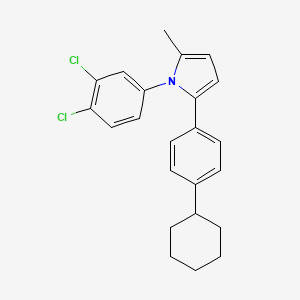
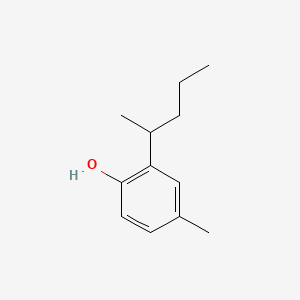
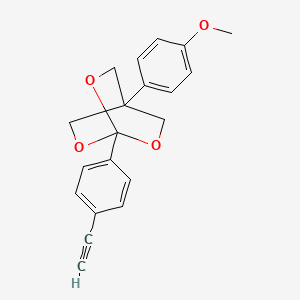
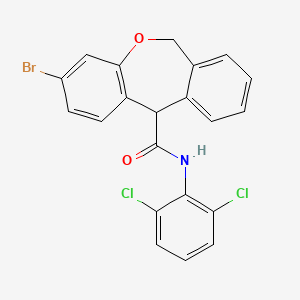
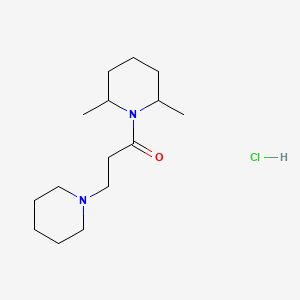
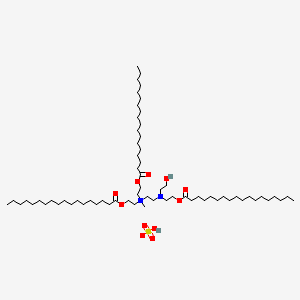
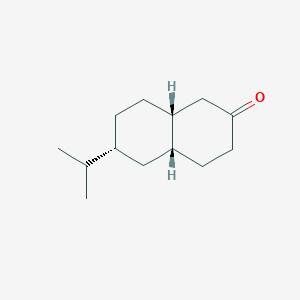
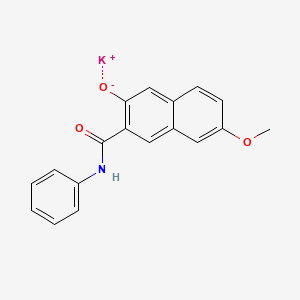
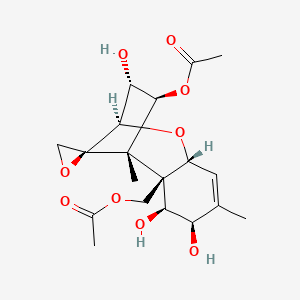
![(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] hexanoate](/img/structure/B12731392.png)
